2-Chlorotetrafluoropropionyl bromide

Description

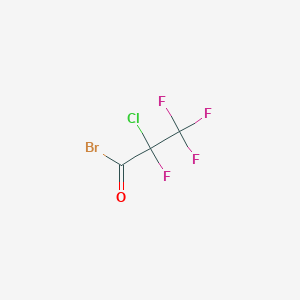

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3BrClF4O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFBTORDHWTPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382116 | |

| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-70-2 | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorotetrafluoropropionyl Bromide: A Focus on Safety and Handling of Related Acyl Halides

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties of 2-Chlorotetrafluoropropionyl bromide. Initial comprehensive searches for specific data on this compound have revealed a significant lack of publicly available information. Therefore, this document provides a detailed overview of the expected chemical properties, reactivity, and safety considerations based on analogous, structurally similar compounds, such as 2-bromopropionyl bromide and other acyl halides. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development, emphasizing safe handling and experimental design in the absence of compound-specific data.

Structural and Physical Properties: An Extrapolation

While specific quantitative data for this compound is not available, its properties can be inferred from related compounds.

Table 1: Physical Properties of Analogous Acyl Halides

| Property | 2-Bromopropionyl bromide | 2-Bromopropionyl chloride | General Acyl Halides |

| CAS Number | 563-76-8[1][2] | 7148-74-5[3] | N/A |

| Molecular Formula | C₃H₄Br₂O[1] | C₃H₄BrClO | R-COX |

| Appearance | Colorless to pale yellow liquid[1] | Yellow Liquid[3] | Typically colorless liquids |

| Boiling Point | 48-50 °C at 10 mmHg[2] | 131 - 133 °C at 760 mmHg[3] | Varies with molecular weight |

| Density | 2.061 g/mL at 25 °C[2] | Not available | Generally denser than water |

| Solubility | Miscible with trichloromethane, diethyl ether, benzene and acetone[2] | Not available | Soluble in organic solvents[1] |

| Refractive Index | n20/D 1.518[2] | Not available | N/A |

Based on these analogs, this compound is expected to be a liquid at room temperature with a relatively low boiling point and good solubility in common organic solvents. The presence of fluorine atoms would likely increase its density and may influence its reactivity.

Chemical Reactivity and Handling

Acyl halides are known for their high reactivity, primarily as acylating agents.[1] The presence of both chlorine and bromine in this compound, along with the electron-withdrawing tetrafluoroethyl group, suggests a highly reactive molecule.

Expected Reactivity

-

Nucleophilic Acyl Substitution: The carbonyl carbon is highly electrophilic and will readily react with nucleophiles such as alcohols, amines, and water.

-

Hydrolysis: Contact with water or moisture will lead to rapid hydrolysis, forming the corresponding carboxylic acid and releasing hydrobromic and hydrochloric acids. This reaction can be vigorous.

-

Reactions with Alcohols and Amines: It is expected to react exothermically with alcohols to form esters and with amines to form amides.

Safe Handling and Storage

Given the corrosive and reactive nature of similar compounds, stringent safety protocols are mandatory when handling this compound.

-

Ventilation: All work should be conducted in a well-ventilated chemical fume hood.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]

-

Moisture Control: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from moisture.[4][5]

-

Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines.[6]

-

Spill Management: In case of a spill, absorb with an inert, dry material and dispose of it as hazardous waste. Do not use water.[7]

Safety and Toxicology

No specific toxicological data for this compound is available. However, based on safety data for 2-bromopropionyl bromide and other acyl halides, it should be treated as a hazardous and corrosive substance.[4][7]

Table 2: Hazard Information for Analogous Acyl Halides

| Hazard | 2-Bromopropionyl bromide / Related Compounds |

| Skin Contact | Corrosive. Causes severe irritation and burns.[4][7] |

| Eye Contact | Corrosive. Causes severe irritation and burns.[4][7] |

| Inhalation | Corrosive. Destructive to mucous membranes and upper respiratory tract.[7] May cause respiratory irritation.[6] |

| Ingestion | Harmful if swallowed.[4] |

Experimental Protocols: General Synthesis of Acyl Bromides

While a specific protocol for this compound is not documented, a general approach for the synthesis of acyl bromides from carboxylic acids can be outlined. A common method involves the use of a brominating agent.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of an acyl bromide from a carboxylic acid.

Caption: Generalized workflow for the synthesis of an acyl bromide.

Conclusion

While specific experimental data for this compound is scarce, a conservative approach based on the known properties of similar acyl halides is essential for its safe handling and use in research and development. Its anticipated high reactivity necessitates stringent control of experimental conditions, particularly with regard to moisture and nucleophilic reagents. The provided safety information and generalized synthetic workflow are intended to guide researchers in the absence of compound-specific literature, emphasizing a culture of safety and proactive risk assessment. Further research into the precise physical and chemical properties of this compound is highly encouraged to fill the current knowledge gap.

References

In-Depth Technical Guide: 2-Chlorotetrafluoropropionyl Bromide

CAS Number: 261503-70-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetrafluoropropionyl bromide is a halogenated acyl bromide of interest in synthetic organic chemistry. Its structure, featuring both chlorine and fluorine atoms on a short alkyl chain, as well as a reactive acyl bromide functional group, suggests its potential as a versatile building block for the introduction of fluorinated moieties into complex molecules. Such fluorinated compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by fluorine atoms, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This technical guide provides a summary of the currently available information on this compound, including its chemical and physical properties. Due to the limited availability of detailed experimental data in the public domain for this specific compound, this guide also presents plausible synthetic and reactive pathways based on established principles of organic chemistry for structurally related molecules.

Chemical and Physical Properties

The quantitative data available for this compound is limited and primarily derived from chemical supplier catalogs. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261503-70-2 | Public Chemical Databases |

| Molecular Formula | C₃ClF₄OBr | Calculated |

| Molecular Weight | 243.38 g/mol | Calculated |

| SMILES | FC(F)(F)C(F)(Cl)C(=O)Br | Public Chemical Databases |

| Purity | Typically ≥95% | Commercial Supplier Data |

| MDL Number | MFCD00155716 | Commercial Supplier Data |

Potential Synthetic Pathways

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented, a plausible synthetic route can be conceptualized based on standard organic transformations. A potential pathway could involve the bromination of a suitable carboxylic acid precursor.

Caption: Plausible synthesis of this compound.

Experimental Protocol Considerations:

A general procedure for such a transformation would likely involve the following steps:

-

Reaction Setup: The starting carboxylic acid would be charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl bromide product.

-

Reagent Addition: A suitable brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), would be added cautiously, likely at a reduced temperature to control the initial exotherm.

-

Reaction Conditions: The reaction mixture would then be stirred, potentially with gentle heating, for a period sufficient to ensure complete conversion. The progress of the reaction could be monitored by techniques such as IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acyl bromide).

-

Workup and Purification: Upon completion, the product would be isolated from the reaction mixture. This would typically involve distillation to separate the volatile acyl bromide from non-volatile byproducts.

Reactivity and Potential Applications

As an acyl bromide, this compound is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This reactivity makes it a potentially valuable reagent for introducing the 2-chloro-tetrafluoropropionyl group into various molecules.

Caption: General reactivity of this compound.

Key Applications in Drug Development:

-

Ester and Amide Formation: The most common reactions would involve the treatment of this compound with alcohols or amines to form the corresponding esters and amides. In drug development, the introduction of a fluorinated acyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Friedel-Crafts Acylation: It could also be used as an acylating agent in Friedel-Crafts reactions with aromatic compounds to introduce the fluorinated ketone moiety.

Experimental Protocol for a General Acylation Reaction:

-

Reactant Preparation: A solution of the nucleophile (e.g., an alcohol or amine) and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane or diethyl ether) would be prepared in a dry reaction flask under an inert atmosphere and cooled in an ice bath.

-

Reagent Addition: A solution of this compound in the same solvent would be added dropwise to the cooled solution of the nucleophile.

-

Reaction Monitoring: The reaction would be stirred at a low temperature and gradually allowed to warm to room temperature. The progress could be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching and Workup: Once the reaction is complete, it would be quenched by the addition of water or a dilute aqueous acid. The organic layer would be separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure.

-

Purification: The crude product would then be purified, typically by column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling reactive acyl halides should be strictly followed:

-

Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Reactivity Hazards: Acyl bromides are corrosive and react violently with water and other protic solvents, releasing hydrogen bromide gas, which is also corrosive and toxic. They are lachrymatory and can cause severe burns to the skin, eyes, and respiratory tract.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong bases.

Conclusion

This compound is a potentially useful, though not extensively documented, fluorinated building block for organic synthesis. Its high reactivity as an acyl bromide suggests its utility in introducing the 2-chloro-tetrafluoropropionyl moiety into a variety of substrates. The presence of both chlorine and a trifluoromethyl group offers multiple sites for potential further transformations. Researchers and drug development professionals interested in utilizing this compound should proceed with caution, relying on established protocols for similar reactive acyl halides, and should perform small-scale trial reactions to determine optimal conditions. Further research into the synthesis, reactivity, and spectroscopic characterization of this compound would be beneficial to the wider scientific community.

In-Depth Technical Guide: 2-Chlorotetrafluoropropionyl Bromide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on 2-Chlorotetrafluoropropionyl Bromide. It should be noted that detailed experimental data and peer-reviewed literature on this specific compound are scarce. The information presented herein is compiled from chemical supplier databases and extrapolated from established principles of organic chemistry.

Molecular Structure and Identification

This compound, more systematically named 2-chlorotetrafluoropropanoyl bromide, is a halogenated acyl bromide. While detailed structural elucidation data is not publicly available, the IUPAC name strongly implies a specific connectivity. The "propionyl" or "propanoyl" backbone indicates a three-carbon chain, with the "-oyl bromide" suffix signifying a carbonyl bromide group at position 1. The "2-Chloro" and "tetrafluoro" substituents are placed on the remaining two carbons. The most chemically stable and logical isomer is 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide .

The CAS number for 2-Chlorotetrafluoropropanoyl bromide is 261503-70-2 [1].

Putative Molecular Structure

Based on its IUPAC name, the logical structure for this compound is presented below.

Physicochemical and Spectroscopic Data

Quantitative experimental data for this compound is not widely published. The available information from chemical suppliers is summarized in Table 1. Spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and physical properties like boiling point and density are not found in public databases.

| Property | Value | Source |

| CAS Number | 261503-70-2 | [1] |

| Molecular Formula | C₃BrClF₄O | Inferred |

| Molecular Weight | 243.38 g/mol | [1] |

| Purity | ≥95% | [1] |

| Putative IUPAC Name | 2-chloro-2,3,3,3-tetrafluoropropanoyl bromide | Inferred |

Table 1. Summary of Known Quantitative Data

Experimental Protocols

Specific, validated experimental protocols for the synthesis of this compound have not been published in peer-reviewed literature. However, a plausible synthetic route can be hypothesized based on standard organic chemistry transformations. Acyl bromides are commonly synthesized from the corresponding carboxylic acid.

Hypothetical Synthesis Protocol

The proposed synthesis involves the bromination of 2-chloro-2,3,3,3-tetrafluoropropanoic acid. This precursor is a known chemical compound. The conversion can be achieved using a variety of brominating agents.

Reaction: CF₃-CFCl-COOH + Brominating Agent → CF₃-CFCl-COBr

Reagents & Equipment:

-

2-chloro-2,3,3,3-tetrafluoropropanoic acid (starting material)

-

A suitable brominating agent (e.g., phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or oxalyl bromide)

-

Anhydrous reaction solvent (e.g., dichloromethane, chloroform)

-

Round-bottom flask with reflux condenser and gas outlet (to vent gaseous byproducts)

-

Heating mantle and magnetic stirrer

-

Distillation apparatus for purification

Methodology (Illustrative Example with PBr₃):

-

Setup: A dry round-bottom flask is charged with 2-chloro-2,3,3,3-tetrafluoropropanoic acid under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent is added to dissolve the acid.

-

Reaction: Phosphorus tribromide (approx. 0.4 equivalents) is added dropwise to the stirred solution at 0°C.

-

Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The reaction is monitored for completion (e.g., by IR spectroscopy, watching for the disappearance of the carboxylic acid O-H stretch).

-

Purification: Upon completion, the reaction mixture is cooled. The desired product, this compound, is isolated and purified by fractional distillation under reduced pressure.

The following diagram illustrates the logical workflow for this proposed synthesis.

Reactivity and Applications

As an acyl halide, this compound is expected to be a reactive electrophile. It will likely react readily with nucleophiles such as water, alcohols, amines, and carbanions, making it a potentially useful building block for introducing the 2-chloro-tetrafluoropropionyl moiety into larger molecules. No specific applications in drug development or documented roles in signaling pathways have been found in the public domain. Its high degree of halogenation may impart unique properties relevant to materials science or as a specialized chemical intermediate.

Safety and Handling

Specific safety and toxicity data are not available. However, as with all acyl halides, it should be assumed to be corrosive and lachrymatory. It will react with atmospheric moisture to release hydrogen bromide (HBr) gas, which is corrosive and toxic.

Handling Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

-

Keep away from moisture and protic solvents.

References

Spectroscopic Profile of 2-Chlorotetrafluoropropionyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Chlorotetrafluoropropionyl bromide (C₃ClF₄OBr). Due to the absence of direct experimental spectra in publicly available literature, this document leverages data from structurally analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the target molecule. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar fluorinated and halogenated organic compounds.

Table 1: Predicted ¹⁹F and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |

| ¹⁹F | -70 to -80 | Doublet | JFF = 150-160 | CF₃ |

| ¹⁹F | -120 to -130 | Quartet | JFF = 150-160 | CFCl |

| ¹³C | 160-165 | Singlet | - | C=O (Acyl bromide) |

| ¹³C | 115-125 | Quartet | ¹JCF ≈ 280-300 | CF₃ |

| ¹³C | 90-100 | Doublet of Quartets | ¹JCF ≈ 250-270, ²JCCF ≈ 30-40 | CFCl |

Note: Chemical shifts are referenced to CFCl₃ for ¹⁹F and TMS for ¹³C.

Table 2: Predicted Infrared (IR) Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 1815 - 1770 | Strong | C=O Stretch (Acyl bromide)[1] |

| 1300 - 1100 | Strong | C-F Stretch |

| 850 - 550 | Medium | C-Cl Stretch[2][3] |

| 690 - 515 | Medium | C-Br Stretch[2][3] |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data

| Predicted m/z | Relative Abundance | Proposed Fragment Ion | Notes |

| 243/245/247 | Moderate | [C₃ClF₄OBr]⁺˙ | Molecular ion peak cluster. The isotopic pattern will be complex due to the presence of both Cl and Br. |

| 164/166 | High | [C₃ClF₄O]⁺ | Loss of Br radical. The 3:1 intensity ratio is characteristic of a single chlorine atom.[4][5][6] |

| 117/119 | Moderate | [C₂F₄Cl]⁺ | Loss of CO and Br. |

| 79/81 | Moderate | [Br]⁺ | Bromine cation. |

| 69 | High | [CF₃]⁺ | Trifluoromethyl cation. |

Note: m/z values are predicted for the most abundant isotopes (³⁵Cl and ⁷⁹Br). The presence of ³⁷Cl and ⁸¹Br isotopes will result in M+2 and M+4 peaks.[4][5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹⁹F and ¹³C NMR spectra to determine the chemical environment of the fluorine and carbon nuclei.

Procedure:

-

Sample Preparation: Dissolve approximately 10-50 mg of the liquid sample, this compound, in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7] Ensure the solution is homogeneous.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Acquisition of ¹⁹F Spectrum:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F spectrum using a standard pulse sequence.

-

Reference the spectrum to an internal or external standard (e.g., CFCl₃).

-

-

Acquisition of ¹³C Spectrum:

-

Tune the probe to the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the carbonyl group of the acyl bromide and the carbon-halogen bonds.

Procedure:

-

Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of one salt plate (e.g., NaCl or KBr).[8] Carefully place a second salt plate on top to create a thin liquid film between the plates.[8][9]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.

-

Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare their wavenumbers to known correlation tables to identify functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

Procedure:

-

Ionization Method: Electron Ionization (EI) is a suitable method for this volatile organic compound.[10][11]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized, which can be achieved by heating.[10]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[11]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the molecular formula and structural features. Pay close attention to the isotopic patterns resulting from the presence of chlorine and bromine.[4][5][6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. webassign.net [webassign.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Hypothetical Synthesis and Characterization of 2-Chlorotetrafluoropropionyl Bromide

Disclaimer: As of the latest literature review, no direct experimental data has been published regarding the discovery, synthesis, or specific properties of 2-Chlorotetrafluoropropionyl bromide. This document, therefore, presents a hypothetical, yet chemically sound, approach to its synthesis and predicted properties based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals as a theoretical framework.

Introduction

Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by halogen atoms. The target compound, this compound, is an acyl bromide containing both chlorine and fluorine. Such compounds are expected to be highly reactive and serve as versatile building blocks in organic synthesis, particularly for the introduction of the 2-chloro-2,3,3,3-tetrafluoropropionyl moiety into various molecular scaffolds. This guide outlines a proposed synthetic route and predicted properties for this novel compound.

Proposed Synthesis

The most plausible and direct route to this compound is via the bromination of its corresponding carboxylic acid, 2-Chloro-2,3,3,3-tetrafluoropropanoic acid. This carboxylic acid is a known compound (CAS 6189-02-2), and its synthesis has been reported.[1][2] The conversion of a carboxylic acid to an acyl bromide is a standard and well-established transformation in organic chemistry.[3][4][5]

Hypothetical Synthesis Workflow

The proposed synthesis is a two-step process starting from the known precursor, 2,3,3,3-Tetrafluoropropanoic acid.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid

The synthesis of 2-Chloro-2,3,3,3-tetrafluoropropanoic acid has been documented and can be achieved through various methods. One reported method involves the reaction of 1-bromo-1-chloro-1,2,2-ethane with carbon dioxide in the presence of zinc.[1]

Materials:

-

1-bromo-1-chloro-1,2,2-ethane

-

Zinc powder

-

Carbon dioxide (dry ice or gas)

-

N,N-dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add zinc powder and N,N-dimethylformamide (DMF).

-

Slowly add 1-bromo-1-chloro-1,2,2-ethane to the suspension at room temperature.

-

After the initial reaction subsides, heat the mixture to maintain a gentle reflux until the zinc is consumed.

-

Cool the reaction mixture to 0°C and introduce dry carbon dioxide gas or crushed dry ice.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 2-Chloro-2,3,3,3-tetrafluoropropanoic acid.

-

Purify the product by distillation.

Step 2: Synthesis of this compound

This step involves the conversion of the carboxylic acid to the acyl bromide using a suitable brominating agent.[4][5]

Materials:

-

2-Chloro-2,3,3,3-tetrafluoropropanoic acid

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous reaction solvent (e.g., dichloromethane)

Procedure:

-

In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Chloro-2,3,3,3-tetrafluoropropanoic acid in an anhydrous solvent.

-

Slowly add phosphorus tribromide (or thionyl bromide) to the solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Once the reaction is complete, carefully distill the product directly from the reaction mixture to obtain this compound.

Data Presentation

While no experimental data exists for the target compound, the following table summarizes the known physical and chemical properties of the precursor and a related acyl bromide. This data can be used for comparative purposes and to predict the properties of this compound.

| Property | 2-Chloro-2,3,3,3-tetrafluoropropanoic Acid | 2-Bromopropionyl bromide (for comparison) |

| CAS Number | 6189-02-2[2] | 563-76-8 |

| Molecular Formula | C₃HClF₄O₂[2] | C₃H₄Br₂O |

| Molecular Weight | 180.48 g/mol [2] | 215.87 g/mol |

| Boiling Point | Not reported | 48-50 °C / 10 mmHg |

| Density | Not reported | 2.061 g/mL at 25 °C |

| Refractive Index | Not reported | n20/D 1.518 |

Predicted Reactivity and Applications

Acyl bromides are known to be highly reactive electrophiles, readily undergoing nucleophilic acyl substitution reactions.[5] It is anticipated that this compound would react with a variety of nucleophiles, as illustrated below.

References

- 1. 2-CHLOROTETRAFLUOROPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Chloro-2,3,3,3-tetrafluoropropanoic acid | C3HClF4O2 | CID 12060801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acyl halide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

Theoretical Framework for the Computational Analysis of 2-Chlorotetrafluoropropionyl Bromide: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetrafluoropropionyl bromide is a halogenated acyl bromide of interest due to its potential applications in organic synthesis and as a building block for novel pharmaceutical compounds. Its reactivity is dictated by the interplay of multiple electron-withdrawing groups (chlorine, fluorine, and the bromine of the acyl bromide). A thorough understanding of its molecular structure, electronic properties, and reactivity is crucial for its effective utilization. This whitepaper outlines a robust computational methodology for the theoretical investigation of this compound, providing a roadmap for researchers in the field.

Molecular Structure and Conformational Analysis

A foundational aspect of understanding a molecule's reactivity is the accurate determination of its three-dimensional structure. Computational chemistry provides powerful tools to predict molecular geometries and identify the most stable conformers.

Computational Approach

The initial molecular structure of this compound can be constructed using molecular modeling software. A conformational search is then performed to identify all possible rotational isomers (rotamers) arising from rotation around the C-C single bonds. Each of these conformers is then subjected to geometry optimization using quantum mechanical methods.

Hypothetical Optimized Geometry

The following table presents hypothetical, yet plausible, geometric parameters for the most stable conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.185 |

| C-Br (acyl) | 1.950 |

| C-C | 1.540 |

| C-Cl | 1.780 |

| C-F (average) | 1.350 |

| Bond Angles (°) ** | |

| O=C-Br | 125.0 |

| O=C-C | 128.0 |

| Br-C-C | 107.0 |

| Cl-C-C | 110.0 |

| F-C-F | 109.5 |

| Dihedral Angles (°) ** | |

| O=C-C-Cl | 15.0 |

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which are invaluable for the experimental characterization of a compound.

Vibrational Spectroscopy (Infrared)

Vibrational frequency calculations are essential for predicting the infrared (IR) spectrum. These calculations not only help in identifying characteristic functional group vibrations but also confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies).

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity | Assignment |

| ν(C=O) | 1810 | Strong | Carbonyl stretch |

| ν(C-Br) | 650 | Medium | Acyl bromide C-Br stretch |

| ν(C-Cl) | 750 | Medium | C-Cl stretch |

| ν(C-F) | 1100-1250 | Strong | C-F stretches |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of structural elucidation. The chemical shifts of ¹³C and ¹⁹F can be computationally predicted to aid in the assignment of experimental spectra.

| Nucleus | Calculated Chemical Shift (ppm) |

| ¹³C (C=O) | 165.0 |

| ¹³C (CCl) | 70.0 |

| ¹³C (CF₂) | 115.0 |

| ¹⁹F | -70 to -120 |

Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity. Key descriptors can be calculated to understand its behavior in chemical reactions.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

| Parameter | Value (eV) |

| HOMO Energy | -11.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 10.3 |

The LUMO is expected to be localized on the carbonyl carbon, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the region around the carbonyl oxygen would exhibit a negative potential (red), while the carbonyl carbon would have a positive potential (blue), highlighting its electrophilic nature.

Experimental Protocols

The following are detailed methodologies for key experiments that would complement the theoretical studies.

Computational Chemistry Protocol

-

Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using a molecular editor.

-

Conformational Analysis: A systematic or stochastic conformational search is performed to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculation: Each conformer is optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Vibrational frequencies are calculated at the same level of theory to confirm the nature of the stationary points.

-

Spectroscopic Predictions: NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

-

Electronic Property Analysis: Frontier molecular orbitals and the molecular electrostatic potential are calculated from the optimized geometry.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of this compound.

Computational Workflow

Caption: Workflow for the computational study of this compound.

Conclusion

This whitepaper provides a comprehensive theoretical and methodological framework for the computational investigation of this compound. The outlined procedures, from conformational analysis to the prediction of spectroscopic and electronic properties, offer a robust approach for gaining deep insights into the molecular characteristics of this compound. The illustrative data and visualizations serve as a valuable resource for researchers embarking on the synthesis, characterization, and application of this compound and related molecules. Future experimental work is encouraged to validate and build upon these theoretical predictions.

Navigating the Complexities of 2-Chlorotetrafluoropropionyl Bromide: A Technical Guide to Stability and Storage

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have a comprehensive technical guide on the stability and storage of 2-Chlorotetrafluoropropionyl bromide, a crucial reagent in various synthetic pathways. This guide addresses the critical need for detailed information on the handling of this reactive compound to ensure experimental integrity and safety.

Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document infers its properties from the well-established principles of acyl halide and perfluoroalkyl compound chemistry. As an acyl bromide, it is expected to exhibit high reactivity, particularly towards nucleophiles like water.

Core Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The presence of the acyl bromide functional group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the electron-withdrawing fluorine atoms are expected to enhance this electrophilicity, making the compound exceptionally reactive.

Key Factors Influencing Stability:

-

Moisture: The primary antagonist to the stability of this compound is water. Hydrolysis, the reaction with water, is a rapid process that leads to the decomposition of the acyl bromide into 2-chlorotetrafluoropropionic acid and hydrobromic acid. This reaction is generally irreversible and represents the principal degradation pathway under ambient conditions.

-

Temperature: Elevated temperatures are anticipated to accelerate the rate of decomposition reactions. While specific thermal decomposition data is unavailable, analogous halogenated compounds suggest that thermal stress can lead to the elimination of radicals and the formation of various smaller halogenated molecules.

-

Light: Although direct photolytic degradation data is not available, it is a common practice to protect reactive chemical intermediates from light to prevent the formation of radical species that can initiate unwanted side reactions.

Quantitative Stability Data (Inferred)

In the absence of specific experimental data for this compound, the following table provides an inferred stability profile based on the general behavior of acyl halides. These are qualitative indicators and should be treated as cautionary guidelines.

| Parameter | Condition | Expected Stability | Primary Decomposition Product(s) |

| Hydrolytic | Ambient moisture (unprotected) | Very Low (Rapid decomposition) | 2-Chlorotetrafluoropropionic acid, Hydrobromic acid |

| Thermal | Elevated Temperature (>50°C) | Low (Accelerated decomposition) | Potential for smaller halogenated alkanes and alkenes, CO, HBr |

| Photolytic | Exposure to UV or broad-spectrum light | Moderate to Low (Potential for radical formation) | Undetermined, potential for various radical-initiated byproducts |

| Compatibility | Protic solvents (alcohols, water) | Very Low (Rapid reaction) | Corresponding esters or carboxylic acid |

| Compatibility | Aprotic, non-nucleophilic solvents | High | - |

| Compatibility | Strong bases | Very Low (Rapid reaction) | Salt of the carboxylic acid and other products |

| Compatibility | Common laboratory plastics and rubbers | Low (Potential for chemical attack) | - |

Recommended Storage and Handling Protocols

To maintain the integrity of this compound, stringent storage and handling protocols are paramount.

Storage Conditions:

-

Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to exclude moisture and oxygen.

-

Temperature: Maintain in a cool, dry place, ideally in a refrigerator (2-8°C) designated for chemical storage. Avoid freezing, as this can introduce moisture through condensation.

-

Container: Use containers made of inert materials, such as glass with a secure, moisture-proof cap (e.g., a PTFE-lined cap). Ensure the container is tightly sealed.

-

Light: Protect from light by using amber glass containers or by storing in a dark location.

Handling Procedures:

-

All handling should be conducted in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Dispense the required amount of the reagent under an inert atmosphere, for instance, in a glove box or using Schlenk line techniques.

-

Never leave the container open to the atmosphere.

-

In case of a spill, use an inert absorbent material and dispose of it as hazardous waste. Do not use water to clean up spills.

Experimental Protocols

While specific experimental stability studies for this compound are not documented in the searched literature, a general protocol for assessing the hydrolytic stability of a reactive acyl halide can be outlined as follows:

Protocol: Assessment of Hydrolytic Stability

-

Preparation of Standards: Prepare a standard solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile) of a known concentration.

-

Sample Preparation: In a controlled humidity environment (glove box), dispense a known volume of the standard solution into several vials.

-

Exposure to Moisture: Introduce a controlled amount of water to each vial, representing different levels of humidity exposure. One vial should remain as a control with no added water.

-

Time Points: Store the vials at a constant temperature and monitor the concentration of this compound over time using a suitable analytical technique (e.g., GC-MS or NMR spectroscopy).

-

Data Analysis: Plot the concentration of the acyl bromide as a function of time for each moisture level. From this data, the rate of hydrolysis can be determined.

Visualizing Stability and Decomposition Pathways

The following diagrams illustrate the key factors affecting the stability of this compound and a generalized workflow for its stability assessment.

Caption: Factors affecting the stability of this compound.

Caption: A generalized workflow for assessing the stability of a reactive chemical.

This technical guide serves as a foundational resource for researchers working with this compound. By understanding its inherent reactivity and adhering to the recommended storage and handling protocols, scientists can ensure the quality of their starting materials and the reliability of their experimental outcomes. Further empirical studies are encouraged to establish a more quantitative understanding of this compound's stability profile.

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds using 2-Chlorotetrafluoropropionyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetrafluoropropionyl bromide is a highly reactive halogenated acyl bromide. Due to the presence of the electrophilic carbonyl group and the attached halogen atoms, this compound is a valuable building block for introducing the 2-chloro-1,1,2,2-tetrafluoroethyl moiety into a variety of organic molecules. The incorporation of fluorinated and chlorinated aliphatic chains is a well-established strategy in medicinal chemistry and materials science to modulate the chemical and physical properties of compounds, such as lipophilicity, metabolic stability, and binding affinity.[1][2][3] Acyl bromides are generally more reactive than the corresponding acyl chlorides, making them potent acylating agents for a wide range of nucleophiles.[4]

These application notes provide an overview of the potential synthetic applications of this compound and include detailed protocols for key transformations. The methodologies described herein are based on established reactivity patterns of acyl halides and are intended to serve as a starting point for the synthesis of novel compounds.[5][6]

Key Applications

The primary application of this compound is as a reagent for the acylation of various nucleophiles. This allows for the introduction of the –C(O)CF2CF2Cl group, which can subsequently be a key structural component in novel bioactive molecules or advanced materials.

A general overview of the synthetic workflow is presented below:

Caption: General synthetic routes using this compound.

Application Note 1: Synthesis of Novel Fluorinated Esters

Objective: To synthesize a range of fluorinated esters by reacting this compound with various primary, secondary, and phenolic alcohols. These esters can serve as potential drug candidates, agrochemicals, or monomers for specialty polymers.

Experimental Protocol: General Procedure for Esterification

-

To a stirred solution of the desired alcohol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, diethyl ether, or THF) under an inert atmosphere (N2 or Ar), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq.) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation to afford the pure fluorinated ester.

The workflow for the synthesis of fluorinated esters is as follows:

Caption: Workflow for the synthesis of fluorinated esters.

Illustrative Data

The following table summarizes hypothetical results for the synthesis of various fluorinated esters.

| Entry | Alcohol Substrate | Product | Yield (%) | Purity (%) |

| 1 | Ethanol | Ethyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 85 | >98 |

| 2 | Isopropanol | Isopropyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 78 | >97 |

| 3 | Phenol | Phenyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 92 | >99 |

| 4 | Benzyl alcohol | Benzyl 2-chloro-2,3,3,3-tetrafluoropropanoate | 88 | >98 |

Application Note 2: Synthesis of Novel Fluorinated Amides

Objective: To prepare a library of novel fluorinated amides through the reaction of this compound with primary and secondary amines. Fluorinated amides are of significant interest in drug discovery due to their enhanced metabolic stability and unique conformational properties.

Experimental Protocol: General Procedure for Amidation

-

Dissolve the primary or secondary amine (1.0 eq.) in a dry aprotic solvent such as dichloromethane or THF under an inert atmosphere. For less reactive amines, a base like triethylamine (1.1 eq.) can be added. If the amine is used as its hydrochloride salt, two equivalents of a base are required.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled amine solution.

-

Allow the reaction to proceed at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude amide by recrystallization or column chromatography to obtain the final product.

The logical relationship for the synthesis of fluorinated amides is depicted below:

Caption: Logical diagram for fluorinated amide synthesis.

Illustrative Data

The following table presents hypothetical data for the synthesis of various fluorinated amides.

| Entry | Amine Substrate | Product | Yield (%) | Purity (%) |

| 1 | Aniline | N-phenyl-2-chloro-2,3,3,3-tetrafluoropropanamide | 91 | >99 |

| 2 | Diethylamine | N,N-diethyl-2-chloro-2,3,3,3-tetrafluoropropanamide | 84 | >98 |

| 3 | Morpholine | (2-chloro-2,3,3,3-tetrafluoropropanoyl)morpholine | 95 | >99 |

| 4 | Benzylamine | N-benzyl-2-chloro-2,3,3,3-tetrafluoropropanamide | 89 | >97 |

Application Note 3: Synthesis of Fluorinated Aryl Ketones via Friedel-Crafts Acylation

Objective: To synthesize fluorinated aryl ketones by the Friedel-Crafts acylation of electron-rich aromatic and heteroaromatic compounds with this compound. These ketones are versatile intermediates for the synthesis of more complex molecules.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

-

To a suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl3) (1.2 eq.), in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, cool the mixture to 0 °C.

-

Add the aromatic or heteroaromatic substrate (1.0 eq.) to the cooled suspension.

-

Slowly add this compound (1.1 eq.) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. The reaction progress can be monitored by GC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure fluorinated aryl ketone.

The signaling pathway for the Friedel-Crafts acylation is illustrated below:

Caption: Pathway for Friedel-Crafts acylation.

Illustrative Data

Hypothetical results for the Friedel-Crafts acylation are summarized in the table below.

| Entry | Aromatic Substrate | Product | Yield (%) | Purity (%) |

| 1 | Toluene | 1-(p-tolyl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 75 | >96 |

| 2 | Anisole | 1-(4-methoxyphenyl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 82 | >98 |

| 3 | Thiophene | 1-(thiophen-2-yl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 68 | >95 |

| 4 | Naphthalene | 1-(naphthalen-2-yl)-2-chloro-2,3,3,3-tetrafluoropropan-1-one | 71 | >97 |

Safety Precautions

This compound is expected to be a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere using dry solvents and glassware. Acyl bromides react exothermically with water and other protic solvents.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. fiveable.me [fiveable.me]

- 5. Reactivity of acyl halides [qorganica.es]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: 2-Chlorotetrafluoropropionyl Bromide as a Fluoroalkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotetrafluoropropionyl bromide is a specialized fluoroalkylating agent of interest in medicinal chemistry and drug discovery. The incorporation of the 2-chloro-tetrafluoropropionyl moiety into organic molecules can significantly alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. This document provides detailed application notes and protocols for the synthesis and use of this compound as a versatile reagent for the introduction of the CF₃CFCl-acyl group.

Due to the limited availability of specific literature on this compound, the following protocols are based on established chemical principles for the synthesis of acyl bromides from carboxylic acids and their subsequent reactions with common nucleophiles. These should be considered as representative examples and may require optimization for specific substrates.

Data Presentation

Table 1: Physicochemical Properties of 2-Chlorotetrafluoropropionic Acid (Starting Material)

| Property | Value | Source |

| CAS Number | 6189-02-2 | Supplier Data |

| Molecular Formula | C₃HClF₄O₂ | Supplier Data |

| Molecular Weight | 180.49 g/mol | Supplier Data |

| Appearance | Colorless liquid | Typical |

| Boiling Point | Not specified | - |

| Purity | ≥95% | Supplier Data |

Table 2: Hypothetical Reaction Yields for the Synthesis and Application of this compound

| Reaction | Substrate | Product | Hypothetical Yield (%) |

| Acyl Bromide Synthesis | 2-Chlorotetrafluoropropionic acid | This compound | 85-95 |

| Amide Formation | Benzylamine | N-Benzyl-2-chlorotetrafluoropropionamide | 80-90 |

| Ester Formation | Ethanol | Ethyl 2-chlorotetrafluoropropionate | 75-85 |

Note: The yields presented in Table 2 are hypothetical and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding carboxylic acid using phosphorus tribromide.

Materials:

-

2-Chlorotetrafluoropropionic acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Distillation apparatus

Procedure:

-

Set up a dry, inert-atmosphere reaction apparatus consisting of a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

To the round-bottom flask, add 2-Chlorotetrafluoropropionic acid (1.0 eq) dissolved in anhydrous DCM.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq) to the stirred solution via the dropping funnel. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid).

-

Cool the reaction mixture to room temperature.

-

The desired this compound can be isolated by fractional distillation under reduced pressure. The product is expected to be a volatile liquid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphorus tribromide is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 2: Fluoroalkylation of an Amine (Amide Formation)

This protocol details the reaction of this compound with a primary amine to form the corresponding amide.

Materials:

-

This compound

-

Primary amine (e.g., Benzylamine)

-

Triethylamine (TEA) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, inert-atmosphere round-bottom flask, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred amine solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 3: Fluoroalkylation of an Alcohol (Ester Formation)

This protocol describes the reaction of this compound with an alcohol to form the corresponding ester.

Materials:

-

This compound

-

Alcohol (e.g., Ethanol)

-

Pyridine or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry, inert-atmosphere round-bottom flask, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same anhydrous solvent to the stirred alcohol solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute hydrochloric acid (to remove pyridine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Visualizations

Caption: Synthetic workflow for this compound and its application.

Caption: General signaling pathway for amide formation.

Caption: General signaling pathway for ester formation.

Application Notes and Protocols: Reaction of 2-Chlorotetrafluoropropionyl Bromide with Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 2-chlorotetrafluoropropionyl bromide with primary and secondary amines. This reaction is a key method for the synthesis of novel fluorinated amide derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique physicochemical and biological properties. The protocols provided herein are based on established methodologies for acylation reactions and should be adapted and optimized for specific substrates.

Introduction

This compound is a reactive acyl halide that can be utilized to introduce the 2-chloro-2,3,3,3-tetrafluoropropionyl moiety into a variety of molecules. The reaction with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted-2-chlorotetrafluoropropionamides. These fluorinated amides are valuable building blocks for the synthesis of complex molecules, including potential drug candidates and specialized polymers. The presence of the fluorine atoms can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity.

Reaction Mechanism and Workflow

The fundamental reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl bromide, followed by the elimination of the bromide leaving group. A base is typically added to neutralize the hydrogen bromide byproduct.

General Reaction Scheme

Caption: General reaction of this compound with an amine.

The experimental workflow for this reaction typically involves the dissolution of the amine and a base in a suitable solvent, followed by the controlled addition of the acyl bromide at a reduced temperature to manage the exothermic nature of the reaction.

Experimental Workflow

Caption: A typical experimental workflow for the amidation reaction.

Experimental Protocols

The following are general protocols for the reaction of this compound with primary and secondary amines. Note: These are generalized procedures and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

Materials:

-

Benzylamine

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq.) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-2-chlorotetrafluoropropionamide.

Protocol 2: Reaction with a Secondary Aromatic Amine (e.g., N-Methylaniline)

Materials:

-

N-Methylaniline

-

This compound

-

Pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

In a round-bottom flask, dissolve N-methylaniline (1.0 eq.) and pyridine (1.5 eq.) in anhydrous THF (0.5 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for 2-6 hours, monitoring by TLC.

-

After the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl to remove excess pyridine and N-methylaniline.

-

Subsequently, wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

The resulting crude product can be purified by column chromatography to yield pure N-methyl-N-phenyl-2-chlorotetrafluoropropionamide.

Data Presentation

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | Et₃N | DCM | 2 | 85-95 |

| 2 | Aniline | Pyridine | THF | 4 | 70-85 |

| 3 | Diethylamine | Et₃N | DCM | 1.5 | 90-98 |

| 4 | Morpholine | Et₃N | THF | 2 | 88-96 |

| 5 | N-Methylaniline | Pyridine | Toluene | 6 | 65-80 |

Safety and Handling

-

This compound is expected to be a corrosive and lachrymatory substance. Handle with extreme care in a fume hood.

-

The reaction is exothermic and should be cooled, especially during the addition of the acyl bromide.

-

Use anhydrous solvents to prevent hydrolysis of the acyl bromide.

-

Amines can be toxic and should be handled with appropriate safety precautions.

-

The reaction generates hydrogen bromide, which is corrosive. The use of a base is necessary to neutralize it.

Conclusion

The reaction of this compound with amines provides a direct route to novel N-substituted-2-chlorotetrafluoropropionamides. The protocols outlined above serve as a starting point for the synthesis of these valuable fluorinated compounds. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrates. The resulting amides can be further elaborated, making this reaction a valuable tool in the synthesis of new chemical entities for drug discovery and materials science.

Application Notes and Protocols: 2-Chlorotetrafluoropropionyl Bromide in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The strategic incorporation of fluorine into peptide structures has emerged as a powerful tool in medicinal chemistry. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly alter the biological and pharmacological properties of peptides. N-terminal acylation with fluorinated reagents is a common strategy to introduce these benefits.

2-Chlorotetrafluoropropionyl bromide is a reactive acyl halide that can be used to introduce a 2-chlorotetrafluoropropionyl group at the N-terminus of a peptide. This modification can be expected to:

-

Increase Metabolic Stability: The strong C-F bonds can shield the adjacent peptide bond from enzymatic degradation, prolonging the peptide's half-life in vivo.

-

Enhance Lipophilicity: The fluorinated alkyl chain can increase the lipophilicity of the peptide, potentially improving its membrane permeability and oral bioavailability.

-

Modulate Receptor Binding: The electronic and steric properties of the fluorinated tag can influence the peptide's conformation and its interaction with biological targets.

-

Serve as a Spectroscopic Probe: The presence of fluorine atoms can be useful for NMR-based structural and binding studies.

Experimental Protocols

The following protocols are based on established procedures for the on-resin N-terminal acylation of peptides using perfluoroacyl anhydrides and are adapted for the use of this compound.

Materials and Reagents

-

Fmoc-protected peptide-resin (synthesized using standard Fmoc/tBu solid-phase peptide synthesis protocols)

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

On-Resin N-Terminal Acylation Protocol

This protocol describes the N-terminal acylation of a peptide assembled on a solid support.

-

Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

-

Acylation with this compound:

-

Swell the deprotected peptide-resin in anhydrous DMF for 10 minutes.

-

In a separate vial, prepare the acylation solution:

-

Dissolve this compound (10 equivalents relative to the resin loading) in anhydrous DMF.

-

Add DIPEA (20 equivalents) to the solution.

-

-

Add the acylation solution to the resin and shake at room temperature for 2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), extend the reaction time or repeat the acylation step.

-

Once the reaction is complete, drain the acylation solution and wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min).

-

Dry the resin under vacuum.

-

Cleavage and Deprotection

-

Transfer the dried, acylated peptide-resin to a reaction vessel.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% TFA.

-

Collect the fractions containing the pure peptide.

-

Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Data Presentation

The following table summarizes the expected inputs, outputs, and potential yields for the N-terminal acylation of a model peptide with a perfluoroacylating agent, based on literature data for similar modifications.

| Parameter | Description | Expected Value/Range |

| Input | ||

| Starting Material | N-terminally deprotected peptide-resin | - |

| Acylating Agent | This compound | 10 equivalents |

| Base | N,N-Diisopropylethylamine (DIPEA) | 20 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | - |

| Reaction Time | Time for on-resin acylation | 2 - 4 hours |

| Output | ||

| Product | N-(2-Chlorotetrafluoropropionyl)-peptide | - |

| Acylation Efficiency | Percentage of peptide chains successfully acylated on-resin (as determined by HPLC/MS of crude product) | > 95% |

| Overall Yield (after HPLC) | Yield of the final purified peptide | 30 - 60% |

| Purity (after HPLC) | Purity of the final peptide as determined by analytical HPLC | > 98% |

| Analytical Data | ||

| Mass Spectrometry | Expected mass increase corresponding to the addition of a C₃ClF₄O group (approx. 182.46 Da) | M + 182.46 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of an N-terminally 2-chlorotetrafluoropropionylated peptide.

Hypothesized Mechanism of Action

Caption: Hypothesized advantages of N-terminal 2-chlorotetrafluoropropionylation on peptide function.

Safety and Handling

Acyl halides such as this compound are corrosive and moisture-sensitive. All handling should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care. Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The introduction of a 2-chlorotetrafluoropropionyl group at the N-terminus of a peptide represents a promising strategy for enhancing its therapeutic properties. The protocols outlined in this document, based on well-established methodologies for similar fluorinated modifications, provide a solid foundation for researchers to explore the potential of this novel modification. Careful execution of the synthesis, purification, and analysis steps is crucial for obtaining high-quality modified peptides for further biological evaluation.

Application Notes and Protocols: 2-Chlorotetrafluoropropionyl Bromide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine and fluorinated moieties into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Halogenated acyl halides are versatile reagents for the installation of these groups. While specific applications of 2-Chlorotetrafluoropropionyl bromide in medicinal chemistry are not extensively documented in publicly available literature, its structure suggests significant potential as a building block for the synthesis of novel fluorinated compounds with potential therapeutic applications.

This document provides hypothetical application notes and protocols based on the known reactivity of similar acyl halides and the potential benefits of the 2-chlorotetrafluoropropionyl motif. This moiety introduces a stereocenter and a combination of chlorine and fluorine atoms, which can significantly influence the biological activity and pharmacokinetic profile of a parent molecule.